

Alternative names and synonyms for Methylaminoacetonitrile.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methylaminoacetonitrile

Cat. No.: B1294837

[Get Quote](#)

Methylaminoacetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetonitrile, also known by its systematic IUPAC name 2-(methylamino)acetonitrile, is a nitrile-containing organic compound. It serves as a key intermediate in various chemical syntheses. This technical guide provides a detailed overview of its alternative names, chemical properties, and known synthetic protocols. The information is presented to be a valuable resource for professionals in research and development.

Alternative Names and Synonyms

Methylaminoacetonitrile and its hydrochloride salt are known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Methylaminoacetonitrile (Free Base)

- (Methylamino)acetonitrile
- N-Methylaminoacetonitrile

- Acetonitrile, (methylamino)-
- Acetonitrile, 2-(methylamino)-
- Sarcosinonitrile
- N-cyanomethyl-N-methylamine
- 2-(Methylamino)ethanenitrile
- Glycinonitrile, N-methyl-

Methylaminoacetonitrile Hydrochloride

- Sarcosinenitrile hydrochloride
- N-Methyl aminoacetonitrile HCl
- (Methylamino)acetonitrile hydrochloride
- Acetonitrile, 2-(methylamino)-, hydrochloride (1:1)[[1](#)]
- Cyanomethyl(methyl)ammonium chloride[[1](#)]
- (Methylamino)acetonitrilhydrochlorid

Chemical and Physical Data

The following tables summarize the key quantitative data for **Methylaminoacetonitrile** and its hydrochloride salt, facilitating easy comparison of their physical and chemical properties.

Table 1: Properties of **Methylaminoacetonitrile** (Free Base)

Property	Value	Reference
CAS Number	5616-32-0	[2]
Molecular Formula	C ₃ H ₆ N ₂	[2]
Molecular Weight	70.09 g/mol	[2]
EC Number	227-037-7	[2]
MDL Number	MFCD00058964	[2]
PubChem CID	36652	[3]
Flash Point	44.61 °C (112.3 °F)	[2]
Form	Solid	[2]

Table 2: Properties of **Methylaminoacetonitrile** Hydrochloride

Property	Value	Reference
CAS Number	25808-30-4	
Molecular Formula	C ₃ H ₇ CIN ₂	
Linear Formula	CH ₃ NHCH ₂ CN · HCl	
Molecular Weight	106.55 g/mol	
Melting Point	103-106 °C	
EC Number	247-277-6	
MDL Number	MFCD00012587	
PubChem Substance ID	24896771	

Experimental Protocols: Synthesis

Methylaminoacetonitrile hydrochloride is primarily used as an intermediate in pharmaceutical synthesis, notably in the preparation of tadalafil.[\[4\]](#)[\[5\]](#) Several methods for its synthesis have been described in patent literature. Below are detailed protocols based on these sources.

Protocol 1: Synthesis from Methylamine Hydrochloride, Formaldehyde, and Sodium Cyanide

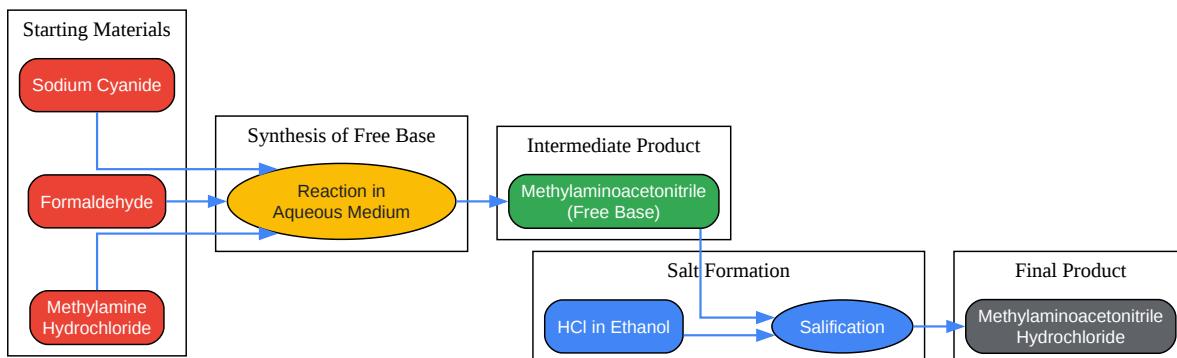
This protocol describes a two-step synthesis of **Methylaminoacetonitrile** hydrochloride.

Step 1: Preparation of **Methylaminoacetonitrile**

- In a four-hole boiling flask, add 67.5g of methylamine hydrochloride, 120g of 30% formaldehyde, and 4.9g of 3-thiohydracrylic acid.
- Stir the mixture for 30 minutes and then cool to below 0 °C.
- Slowly add 163g of a 30% aqueous solution of sodium cyanide dropwise, maintaining the temperature at 0 °C. The addition should take 2-3 hours.
- After the addition is complete, continue stirring at below 0 °C for 30 minutes.
- Allow the mixture to stand for 30 minutes to allow for phase separation.
- Separate the upper oily layer, which is the **Methylaminoacetonitrile** product.

Step 2: Preparation of **Methylaminoacetonitrile** Hydrochloride

- In a four-hole boiling flask, add 50g of ethanol and 50g of the **Methylaminoacetonitrile** obtained in Step 1.
- Cool the mixture to below 10 °C while stirring.
- Slowly add hydrochloric acid in ethanol dropwise, maintaining the temperature between 5-10 °C.
- Monitor the pH during the addition, stopping when the pH is between 1 and 2.
- Slowly warm the mixture to 80 °C and hold at this temperature for 30 minutes.
- Cool the mixture to 0-5 °C and hold for 30 minutes.
- Filter the resulting solid, wash with cold ethanol, and dry to obtain the final product.


Protocol 2: Synthesis from Methylamine Aqueous Solution

This protocol outlines a multi-step synthesis of **Methylaminoacetonitrile** hydrochloride starting from an aqueous solution of methylamine.[6]

- Preparation of Methylamine Hydrochloride Solution: Pour an appropriate amount of methylamine aqueous solution into a flask and heat. Add hydrochloric acid and stir to generate a methylamine hydrochloride solution.[6]
- Reaction with Formaldehyde and Sodium Cyanide: To the methylamine hydrochloride solution, add formaldehyde and acetic acid. Then, add an aqueous solution of sodium cyanide to initiate the reaction to form **Methylaminoacetonitrile**.[6]
- Formation of Hydrochloride Salt: The crude **Methylaminoacetonitrile** is then reacted with hydrochloric acid in ethanol to form the hydrochloride salt.[6]
- Purification: The product is then rinsed with pure water and dried to yield **Methylaminoacetonitrile** hydrochloride.[6]

Logical and Experimental Workflows

As detailed in the experimental protocols, the synthesis of **Methylaminoacetonitrile** hydrochloride follows a logical progression from starting materials to the final product. The following diagram illustrates this general workflow.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Methylaminoacetonitrile** hydrochloride.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and chemical databases reveals that the primary application of **Methylaminoacetonitrile** is as a chemical intermediate in organic synthesis.^[4] ^[5] While a study on amino-acetonitrile derivatives has shown anthelmintic activity, there is a notable lack of specific biological data, mechanism of action studies, or identified signaling pathways directly involving **Methylaminoacetonitrile**.^[7] Therefore, at present, its role in biological systems and its potential as a bioactive molecule remain largely unexplored in publicly available research.

Conclusion

Methylaminoacetonitrile and its hydrochloride salt are important chemical intermediates with well-defined synthetic routes. This guide provides a thorough compilation of their nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis. While the chemical aspects of this compound are well-documented, its biological activity and potential

interactions with cellular signaling pathways represent an area with limited current research, suggesting opportunities for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | C3H7CIN2 | CID 117641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Methylamino)acetonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Acetonitrile, 2-(methylamino)- | C3H6N2 | CID 36652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylaminoacetonitrile hydrochloride | 25808-30-4 [chemicalbook.com]
- 5. Methylaminoacetonitrile hydrochloride CAS#: 25808-30-4 [m.chemicalbook.com]
- 6. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]
- 7. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alternative names and synonyms for Methylaminoacetonitrile.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294837#alternative-names-and-synonyms-for-methylaminoacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com